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Compound of Interest

Compound Name: 18:0 (9,10dibromo) PC

Cat. No.: B11939985 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using 18:0 (9,10-

dibromo) PC, also known as 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine.

Frequently Asked Questions (FAQs)
Q1: What is 18:0 (9,10-dibromo) PC and what are its primary applications?

A1: 18:0 (9,10-dibromo) PC is a synthetically modified phosphatidylcholine where bromine

atoms are introduced at the 9th and 10th positions of both stearoyl acyl chains. Its primary

applications include:

Fluorescence Quenching Studies: The bromine atoms act as effective quenchers of

tryptophan fluorescence, allowing for the determination of the depth of membrane

penetration of proteins and peptides.[1][2][3][4]

Cryo-Electron Microscopy (Cryo-EM): The electron-dense bromine atoms serve as contrast-

enhancing probes, aiding in the visualization and structural analysis of lipid bilayers and

membrane-associated proteins.[1][5][6][7]

Studying Lipid-Protein Interactions: It is used to investigate the specificity and dynamics of

interactions between lipids and membrane proteins.[3]

Q2: What are the storage and stability recommendations for 18:0 (9,10-dibromo) PC?
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A2: 18:0 (9,10-dibromo) PC should be stored at -20°C in a tightly sealed container, protected

from light.[8][9][10] While it is generally stable for at least one year under these conditions, it is

susceptible to photodegradation and oxidation.[7] It is recommended to handle the compound

under dim light and to use freshly prepared solutions for experiments.

Q3: In what solvents is 18:0 (9,10-dibromo) PC soluble?

A3: 18:0 (9,10-dibromo) PC is readily soluble in chlorinated organic solvents such as

chloroform and chloroform/methanol mixtures.[6] It is sparingly soluble in aqueous buffers. For

incorporation into liposomes, it is typically first dissolved in an organic solvent, which is then

evaporated to form a thin film before hydration with an aqueous buffer.

Troubleshooting Guides
Fluorescence Quenching Experiments
Q4: My fluorescence quenching signal is weak or absent. What could be the issue?

A4: Several factors can contribute to weak or no quenching:

Incorrect Wavelengths: Ensure you are using the correct excitation and emission

wavelengths for tryptophan (typically excitation around 295 nm and emission maximum

around 330-350 nm).[2]

Low Quencher Concentration: The concentration of 18:0 (9,10-dibromo) PC in your

liposomes may be too low. Increase the molar percentage of the brominated lipid in your

vesicle preparation.

Protein/Peptide Not Inserted into the Membrane: Your protein or peptide of interest may not

be properly inserted into the lipid bilayer. Verify membrane insertion using other techniques

(e.g., circular dichroism, co-sedimentation assays).

Distance between Tryptophan and Bromine: The tryptophan residue(s) may be located too

far from the 9,10-position of the acyl chains for efficient quenching to occur. The efficiency of

quenching by brominated lipids is distance-dependent.[1] Consider using lipids with bromine

atoms at different positions along the acyl chain to probe different depths.
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Q5: I am observing unexpected fluorescence quenching behavior, such as non-linear Stern-

Volmer plots. What could be the cause?

A5: Non-linear Stern-Volmer plots can indicate the presence of static quenching in addition to

dynamic quenching.[1] Dibrominated compounds can exhibit significant static quenching,

where a non-fluorescent complex is formed between the fluorophore and the quencher in the

ground state.[1] This can be an inherent property of the system. It is also possible that at high

concentrations, 18:0 (9,10-dibromo) PC may alter membrane properties, such as fluidity, which

can affect the accessibility of the tryptophan to the quencher.[11]

Liposome Preparation and Characterization
Q6: I am having difficulty forming stable, unilamellar liposomes with 18:0 (9,10-dibromo) PC.

A6: Challenges in liposome formation can arise from:

Incomplete Solvent Removal: Residual organic solvent can destabilize the lipid bilayer.

Ensure complete removal of the solvent by drying the lipid film under a stream of inert gas

(e.g., nitrogen or argon) followed by vacuum desiccation for an extended period.[6]

Hydration Temperature: Hydrate the lipid film at a temperature above the phase transition

temperature (Tm) of all lipids in the mixture to ensure proper swelling and vesicle formation.

Extrusion Issues: If using extrusion to create unilamellar vesicles, ensure the membrane is

properly hydrated and the extruder is assembled correctly. Passing the liposome suspension

through the membrane multiple times (e.g., 11-21 passes) can improve size homogeneity.

[12] For lipids with high viscosity, extrusion may require higher pressure and can be slower.

[13]

Q7: How does the inclusion of 18:0 (9,10-dibromo) PC affect the physical properties of my

liposomes?

A7: The introduction of bulky bromine atoms can potentially perturb the lipid bilayer. While

some studies suggest that brominated lipids behave similarly to their non-brominated

counterparts in terms of lipid packing and fluidity,[14] others indicate that they can alter

membrane properties.[15] These alterations may include changes in membrane thickness,

fluidity, and lateral pressure profiles. It is advisable to characterize the physical properties of
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your liposomes (e.g., using dynamic light scattering for size distribution and fluorescence

anisotropy for fluidity) to ensure they are suitable for your intended application.

Cryo-Electron Microscopy
Q8: I am not seeing sufficient contrast enhancement in my cryo-EM images with 18:0 (9,10-

dibromo) PC.

A8: Insufficient contrast enhancement could be due to:

Low Concentration: The molar percentage of 18:0 (9,10-dibromo) PC in your liposomes may

not be high enough to provide a detectable signal. Consider increasing the concentration.

Sample Preparation Artifacts: Issues with vitrification, such as ice thickness and particle

distribution, can obscure the contrast from the bromine atoms. Optimize your grid

preparation and plunge-freezing conditions.[16][17]

Data Processing: Ensure that your data processing workflow is optimized to detect the subtle

differences in electron density provided by the bromine atoms.

Quantitative Data Summary
Table 1: Physical and Chemical Properties of 18:0 (9,10-dibromo) PC

Property Value Reference

Molecular Formula C₄₉H₈₆Br₄NO₈P Avanti Polar Lipids

Molecular Weight 1105.73 g/mol Avanti Polar Lipids

Storage Temperature -20°C [8][9][10]

Stability At least 1 year at -20°C [8]

Purity >99% Avanti Polar Lipids

Table 2: Recommended Lipid Concentrations for Different Applications
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Application
Recommended
Concentration of 18:0
(9,10-dibromo) PC

Notes

Fluorescence Quenching 10-50 mol%

The optimal concentration

depends on the specific

protein and the depth of the

tryptophan residue.

Cryo-EM 20-100 mol%

Higher concentrations

generally provide better

contrast.

Membrane Protein

Reconstitution
5-20 mol%

Higher concentrations may

perturb membrane protein

structure and function.

Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles
(LUVs) containing 18:0 (9,10-dibromo) PC by Extrusion
Materials:

18:0 (9,10-dibromo) PC

Other desired lipids (e.g., POPC)

Chloroform

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

Mini-extruder apparatus

Polycarbonate membranes (e.g., 100 nm pore size)

Glass vials

Nitrogen or Argon gas
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Vacuum desiccator

Methodology:

Lipid Film Preparation: a. In a clean glass vial, dissolve the desired amounts of 18:0 (9,10-

dibromo) PC and other lipids in chloroform to achieve the target molar ratio. b. Evaporate the

solvent under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin,

even lipid film on the bottom. c. Place the vial in a vacuum desiccator for at least 2 hours to

remove any residual solvent.[6]

Hydration: a. Warm the hydration buffer to a temperature above the highest Tm of the lipids

in the mixture. b. Add the warm buffer to the lipid film to achieve the desired final lipid

concentration (e.g., 1-10 mg/mL). c. Vortex the vial vigorously for 1-2 minutes to hydrate the

lipid film and form multilamellar vesicles (MLVs). d. The suspension should appear milky.

Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate

membranes according to the manufacturer's instructions. b. Equilibrate the extruder to the

hydration temperature. c. Draw the MLV suspension into one of the gas-tight syringes. d.

Pass the suspension back and forth through the membranes for an odd number of times

(e.g., 11 or 21 passes).[12] e. The final suspension should appear translucent, indicating the

formation of LUVs.

Storage: a. Store the LUV suspension at 4°C. For short-term storage (1-2 days), this is

generally sufficient. For longer-term storage, the stability should be assessed.

Protocol 2: Tryptophan Fluorescence Quenching Assay
Materials:

LUVs containing 18:0 (9,10-dibromo) PC (and control LUVs without the brominated lipid)

Protein or peptide of interest with intrinsic tryptophan fluorescence

Fluorometer

Quartz cuvette

Methodology:
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Sample Preparation: a. Prepare a solution of your protein or peptide in a suitable buffer. b. In

a quartz cuvette, add the protein/peptide solution. c. Add a specific volume of the control

LUV suspension (without 18:0 (9,10-dibromo) PC) and mix gently.

Fluorescence Measurement (F₀): a. Place the cuvette in the fluorometer. b. Set the excitation

wavelength to 295 nm and record the emission spectrum from 310 nm to 450 nm.[2] c. The

fluorescence intensity at the emission maximum is your F₀ value.

Fluorescence Measurement with Quencher (F): a. To the same cuvette, add the same

volume of LUVs containing 18:0 (9,10-dibromo) PC. b. Mix gently and allow the sample to

equilibrate for a few minutes. c. Record the emission spectrum under the same conditions as

in step 2. d. The fluorescence intensity at the emission maximum is your F value.

Data Analysis: a. Calculate the fluorescence quenching (Q) using the formula: Q = 1 - (F /

F₀). b. To determine the depth of the tryptophan residue, this experiment should be repeated

with a series of lipids brominated at different positions along the acyl chain. The quenching

efficiency can then be plotted against the known depth of the bromine atoms.[1]

Visualizations

Lipid Film Preparation Hydration Extrusion
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Caption: Workflow for preparing unilamellar vesicles.
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Caption: Principle of tryptophan fluorescence quenching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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